molecular formula C24H24N2O3 B555614 H-D-Gln(Trt)-OH CAS No. 200625-76-9

H-D-Gln(Trt)-OH

Cat. No.: B555614
CAS No.: 200625-76-9
M. Wt: 388.5 g/mol
InChI Key: XIFFJPJZPDCOJH-OAQYLSRUSA-N
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Description

H-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis process.

    Reaction Conditions: The synthesis typically involves the use of a resin, such as 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of H-D-Gln(Trt)-OH involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity.

    Purification: The compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

    N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used reagents for peptide coupling reactions.

Major Products Formed:

    Free Amino Group: Upon deprotection, the free amino group of glutamine is obtained.

    Extended Peptide Chains: Through coupling reactions, longer peptide chains are synthesized.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: H-D-Gln(Trt)-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides for protein engineering and design studies.

Medicine:

    Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.

Mechanism of Action

Mechanism:

    Peptide Bond Formation: H-D-Gln(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

    Deprotection: The trityl group is removed under acidic conditions, allowing the free amino group to participate in further reactions.

Molecular Targets and Pathways:

    Protein Synthesis Pathways: The compound is involved in the synthesis of peptides that can target specific proteins and pathways in biological systems.

Comparison with Similar Compounds

    H-D-Glu(Trt)-OH: Another trityl-protected amino acid derivative used in peptide synthesis.

    H-D-Asn(Trt)-OH: A trityl-protected derivative of asparagine used in similar applications.

Uniqueness:

    Stability: H-D-Gln(Trt)-OH offers stability during peptide synthesis, making it a preferred choice for synthesizing peptides with glutamine residues.

    Ease of Deprotection: The trityl group can be easily removed under mild acidic conditions, facilitating the synthesis process.

Properties

IUPAC Name

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFJPJZPDCOJH-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428607
Record name Ndelta-Trityl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200625-76-9
Record name Ndelta-Trityl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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